![molecular formula C6H9N B13009901 6-Azabicyclo[3.2.0]hept-3-ene CAS No. 1638763-35-5](/img/structure/B13009901.png)
6-Azabicyclo[3.2.0]hept-3-ene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Azabicyclo[3.2.0]hept-3-ene is a bicyclic compound that features a nitrogen atom within its ring structure. This compound is notable for its unique structural properties, which make it a subject of interest in various fields of chemical research. The presence of the nitrogen atom within the bicyclic framework imparts distinct reactivity and stability characteristics to the compound.
准备方法
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 6-Azabicyclo[3.2.0]hept-3-ene involves the enantioselective hydrolysis of β-lactam using Rhodococcus equi, which provides (1R,5S)-6-azabicyclo[3.2.0]hept-3-en-7-one . This precursor can then be further manipulated to yield the desired compound.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale chemoenzymatic processes. These processes often utilize enzymatic resolution techniques to achieve high enantiomeric purity and yield.
化学反应分析
Types of Reactions
6-Azabicyclo[3.2.0]hept-3-ene undergoes various types of chemical reactions, including:
Cycloaddition Reactions: This compound participates in Diels–Alder and 1,3-dipolar cycloaddition reactions, forming novel polycyclic structures.
Hydrolysis: Enantioselective hydrolysis of β-lactam derivatives to form specific enantiomers.
Common Reagents and Conditions
Cycloaddition Reactions: Reagents such as p-nitrobenzyl and nitrile oxides are commonly used under controlled conditions to facilitate these reactions.
Hydrolysis: Enzymes like Rhodococcus equi are employed for enantioselective hydrolysis.
Major Products Formed
Cycloaddition Products: Novel polycyclic azetidinone structures.
Hydrolysis Products: Enantiomerically pure 6-azabicyclo[3.2.0]hept-3-en-7-one.
科学研究应用
6-Azabicyclo[3.2.0]hept-3-ene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its role in the synthesis of antifungal agents like cispentacin.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 6-Azabicyclo[3.2.0]hept-3-ene involves its interaction with specific molecular targets, such as enzymes. For example, in the synthesis of cispentacin, the compound undergoes enantioselective hydrolysis, which is facilitated by the enzyme Rhodococcus equi . This interaction highlights the compound’s ability to participate in selective biochemical transformations.
相似化合物的比较
Similar Compounds
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane: Another bicyclic compound with a nitrogen atom, used in antiviral medications.
4-Thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid: A related compound with sulfur and nitrogen atoms in its structure.
Imipenem: A bicyclic β-lactam antibiotic with a similar core structure.
Uniqueness
6-Azabicyclo[3.2.0]hept-3-ene is unique due to its specific bicyclic structure and the presence of a nitrogen atom, which imparts distinct reactivity and stability. Its ability to undergo enantioselective hydrolysis and participate in cycloaddition reactions sets it apart from other similar compounds.
属性
CAS 编号 |
1638763-35-5 |
|---|---|
分子式 |
C6H9N |
分子量 |
95.14 g/mol |
IUPAC 名称 |
6-azabicyclo[3.2.0]hept-3-ene |
InChI |
InChI=1S/C6H9N/c1-2-5-4-7-6(5)3-1/h1,3,5-7H,2,4H2 |
InChI 键 |
JVMATCACPSLCKZ-UHFFFAOYSA-N |
规范 SMILES |
C1C=CC2C1CN2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1R,3R)-3-Fluoro-8-azaspiro[4.5]decan-1-amine](/img/structure/B13009820.png)
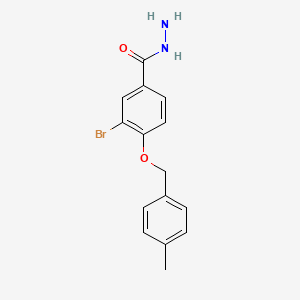
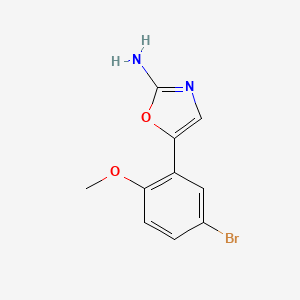

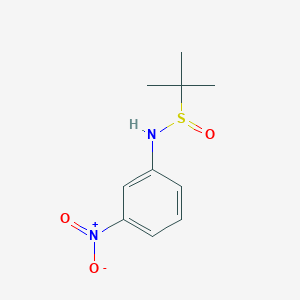
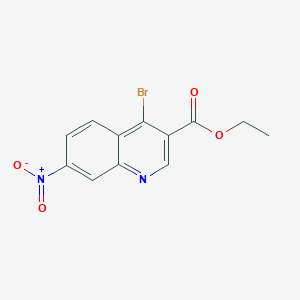

![Methyl(1R,2R,3R,5R)-2-hydroxybicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B13009872.png)

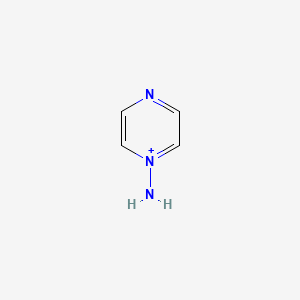


![Ethyl 5-bromo-3-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B13009893.png)
![Ethyl 2-{4-[4-bromo-5-(dimethylcarbamoyl)thiazol-2-yloxy]phenoxy}propanoate](/img/structure/B13009902.png)
